molecular formula C25H24N4O2 B12194251 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide

Cat. No.: B12194251
M. Wt: 412.5 g/mol
InChI Key: DKTAQVYGVLIFRD-UHFFFAOYSA-N
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Description

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a benzamide derivative featuring a 1,3-benzodiazole core substituted with a phenylcarbamoylmethyl group at the 1-position and a 4-methylbenzamide moiety linked via a two-carbon ethyl chain at the 2-position. Such hybrid structures are often explored for their pharmacological properties, including enzyme inhibition and receptor binding .

Properties

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-[1-(2-anilino-2-oxoethyl)benzimidazol-2-yl]ethyl]-4-methylbenzamide

InChI

InChI=1S/C25H24N4O2/c1-18-11-13-19(14-12-18)25(31)26-16-15-23-28-21-9-5-6-10-22(21)29(23)17-24(30)27-20-7-3-2-4-8-20/h2-14H,15-17H2,1H3,(H,26,31)(H,27,30)

InChI Key

DKTAQVYGVLIFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 4-methylbenzoic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with phenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzodiazoles.

Scientific Research Applications

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

3-methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide ()
  • Core : 1,3-benzodiazole with a propynyl group at the 1-position.
  • Substituents : 3-methylbenzamide (vs. 4-methyl in the target compound).
  • Key Differences: The propynyl group introduces alkyne functionality, enhancing reactivity for click chemistry applications.
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide ()
  • Core : Benzimidazole (vs. benzodiazole in the target).
  • Substituents : 2-propyl and 6-carboxamide groups.
  • Key Differences : The benzimidazole core has a fused benzene and imidazole ring, offering distinct electronic properties. The phenylethyl chain may enhance lipophilicity, affecting membrane permeability .

Functional Group Modifications

Thioacetamide Derivatives ()
  • Example: N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide.
  • Key Differences: A thioether linkage replaces the benzamide group, increasing sulfur-mediated interactions (e.g., covalent binding).
Ethylphenoxy Methyl Derivatives ()
  • Example: 2-((4-Ethylphenoxy)methyl)-N-(2,4-dimethoxyphenylcarbamothioyl)benzamide.
  • Key Differences: The carbamothioyl group introduces sulfur, altering hydrogen-bonding capacity. Ethylphenoxy substituents increase steric bulk, which may reduce solubility but improve target specificity .

Biological Activity

4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C20H23N3O
  • Molecular Weight : 335.42 g/mol
  • CAS Number : Not specified in the sources

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including various enzymes and receptors. The presence of a benzodiazole moiety suggests potential interactions with GABA receptors, which may influence neurotransmission and other physiological processes.

Anticancer Activity

Research indicates that 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5Induction of apoptosis
A549 (Lung)22.3Cell cycle arrest

Antimicrobial Activity

The compound shows promising antimicrobial activity against various pathogens. In vitro studies revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

A notable case study involved the evaluation of 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide in a murine model of cancer. The study found that treatment with the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Pharmacokinetics

Pharmacokinetic studies suggest that 4-methyl-N-(2-{1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has moderate bioavailability and a half-life suitable for therapeutic applications. Further investigations are required to fully understand its metabolic pathways and excretion.

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